
4-Phenoxybutylmagnesium bromide, 0.50 M in 2-MeTHF
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Phenoxybutylmagnesium bromide, 0.50 M in 2-MeTHF (4-PBMB) is a reagent used for a variety of synthetic organic reactions. 4-PBMB is a Grignard reagent, a class of organometallic compounds that are used in organic synthesis. 4-PBMB is a useful reagent in many reactions, such as the formation of aryl and alkyl halides, halohydrins, and alcohols. 4-PBMB is also used in the synthesis of aryl and alkyl amines, and can be used to form organometallic compounds.
作用机制
Target of Action
4-Phenoxybutylmagnesium bromide is a Grignard reagent . Grignard reagents are a class of organometallic compounds that are commonly used in organic chemistry for carbon-carbon bond formations. They are strong nucleophiles and bases, and they can react with a variety of electrophilic compounds. The primary targets of 4-Phenoxybutylmagnesium bromide are therefore electrophilic compounds, such as carbonyl compounds (aldehydes, ketones), which it can react with to form new carbon-carbon bonds .
Mode of Action
The mode of action of 4-Phenoxybutylmagnesium bromide involves its reaction with electrophilic compounds. As a Grignard reagent, it acts as a nucleophile, attacking the electrophilic carbon atom of carbonyl compounds. This results in the formation of a new carbon-carbon bond, leading to the synthesis of alcohols, ketones, or other organic compounds .
Biochemical Pathways
The exact biochemical pathways affected by 4-Phenoxybutylmagnesium bromide are dependent on the specific electrophilic compound it reacts with. Therefore, it can be involved in various biochemical pathways depending on the context of its use .
Pharmacokinetics
As a grignard reagent, it is known to be sensitive to moisture and air, and it is typically prepared and used under anhydrous conditions .
Result of Action
The result of the action of 4-Phenoxybutylmagnesium bromide is the formation of new organic compounds through the creation of new carbon-carbon bonds. The exact products depend on the electrophilic compound it reacts with. For example, when reacting with a carbonyl compound, it can lead to the formation of an alcohol .
Action Environment
The action of 4-Phenoxybutylmagnesium bromide is highly dependent on the environment. It is sensitive to moisture and air, and it must be prepared and used under anhydrous conditions . The presence of water or other protic solvents can lead to the decomposition of the Grignard reagent. Therefore, the efficacy and stability of 4-Phenoxybutylmagnesium bromide are highly dependent on the careful control of the reaction conditions .
实验室实验的优点和局限性
4-Phenoxybutylmagnesium bromide, 0.50 M in 2-MeTHF is a useful reagent for a variety of synthetic organic reactions. It is relatively inexpensive and easy to obtain, and it is stable in the presence of air and moisture. This compound is also easy to handle and is relatively non-toxic. However, this compound is a strong nucleophile and can react with electrophiles to form unwanted byproducts. It is also important to handle this compound with care, as it is highly flammable.
未来方向
The use of 4-Phenoxybutylmagnesium bromide, 0.50 M in 2-MeTHF in organic synthesis can be further explored in the following areas:
1. Synthesis of complex heterocycles, such as pyridines and quinolines.
2. Synthesis of polymers and plastics.
3. Synthesis of organometallic compounds.
4. Synthesis of aryl and alkyl amines.
5. Synthesis of organometallic compounds.
6. Development of new reaction conditions for the synthesis of aryl and alkyl halides, halohydrins, and alcohols.
7. Development of new methods for the synthesis of organometallic compounds.
8. Development of new methods for the synthesis of heterocycles.
9. Development of new methods for the synthesis of polymers and plastics.
10. Development of new methods for the synthesis of organometallic compounds.
合成方法
4-Phenoxybutylmagnesium bromide, 0.50 M in 2-MeTHF can be synthesized by the reaction of 4-phenoxybutanol with magnesium in the presence of bromine. The reaction is carried out in anhydrous ether, such as 2-MeTHF. The reaction is exothermic and the reaction mixture should be cooled to prevent the reaction from becoming too vigorous. The reaction is usually complete in 1-2 hours and the product can be isolated by filtration.
科学研究应用
4-Phenoxybutylmagnesium bromide, 0.50 M in 2-MeTHF is a useful reagent for a variety of synthetic organic reactions. It is used in the synthesis of aryl and alkyl halides, halohydrins, and alcohols. It is also used in the synthesis of aryl and alkyl amines, and can be used to form organometallic compounds. This compound is also used in the synthesis of heterocycles, such as pyridines and quinolines. This compound can also be used in the synthesis of polymers and plastics.
属性
IUPAC Name |
magnesium;butoxybenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13O.BrH.Mg/c1-2-3-9-11-10-7-5-4-6-8-10;;/h4-8H,1-3,9H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUAABAPUGSMPG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CCCOC1=CC=CC=C1.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrMgO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Boc-1-[3-(Methylthio)-1,2,4-triazin-6-yl]methylamine](/img/structure/B6307517.png)
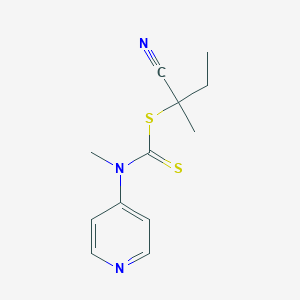
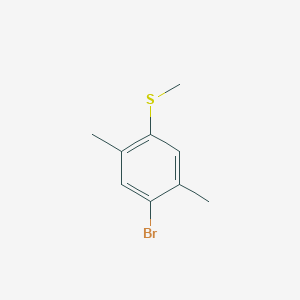

![Methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate hydrobromide](/img/structure/B6307553.png)
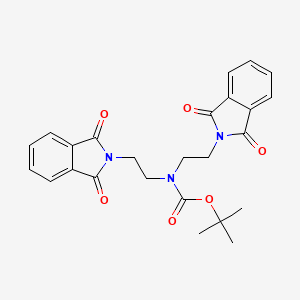
![t-Butyl {2-[4-(aminocarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}carbamate](/img/structure/B6307568.png)
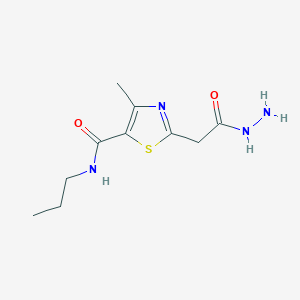
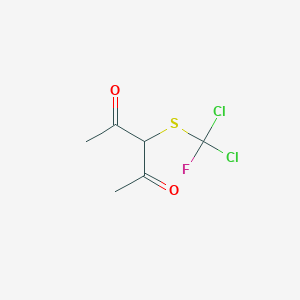

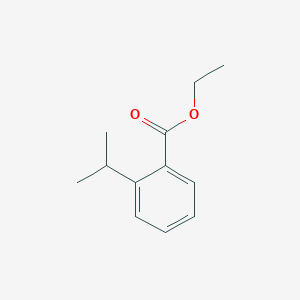
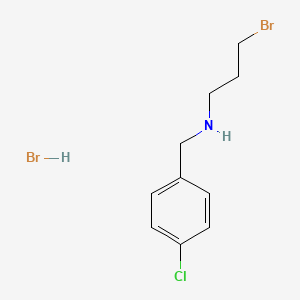
![[trans-2-(Hydroxymethyl)cyclobutyl]methanol](/img/structure/B6307619.png)